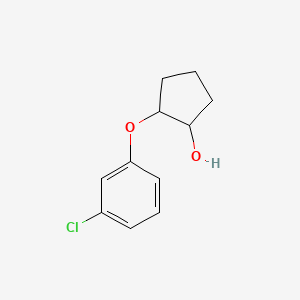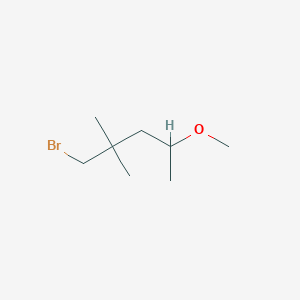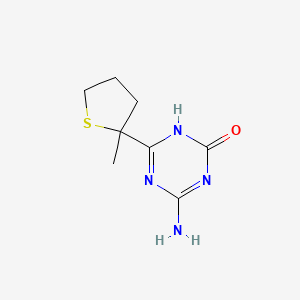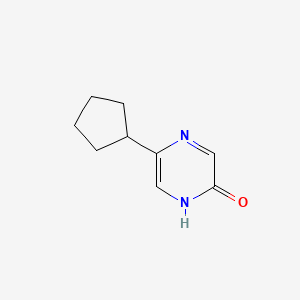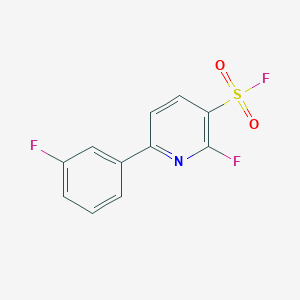
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative. This compound is characterized by the presence of fluorine atoms on both the pyridine and phenyl rings, as well as a sulfonyl fluoride group. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF₃ and CuF₂ at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu₄N⁺F⁻ in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The use of continuous flow reactors and other advanced technologies can improve the efficiency and safety of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine and phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Deoxyfluorination: The sulfonyl fluoride group can be used for the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents like AlF₃, CuF₂, and Bu₄N⁺F⁻, as well as oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride has several applications in scientific research:
Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and other medical applications.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride involves its interaction with molecular targets through its fluorine atoms and sulfonyl fluoride group. The strong electron-withdrawing effect of the fluorine atoms can influence the compound’s reactivity and interactions with other molecules. The sulfonyl fluoride group can act as a reactive site for further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- Pentafluoropyridine
Uniqueness
2-Fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both fluorine atoms and a sulfonyl fluoride group, which confer distinct chemical properties. Compared to other fluorinated pyridines, this compound offers a combination of stability, reactivity, and versatility in chemical reactions .
Eigenschaften
Molekularformel |
C11H6F3NO2S |
|---|---|
Molekulargewicht |
273.23 g/mol |
IUPAC-Name |
2-fluoro-6-(3-fluorophenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C11H6F3NO2S/c12-8-3-1-2-7(6-8)9-4-5-10(11(13)15-9)18(14,16)17/h1-6H |
InChI-Schlüssel |
NPMFLFHWHLZSNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


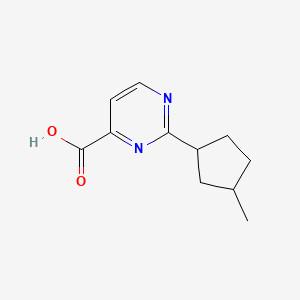

![2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane](/img/structure/B13179150.png)

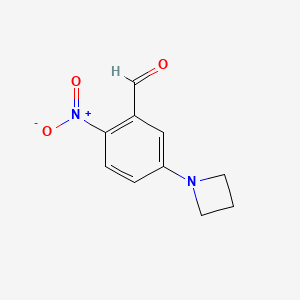
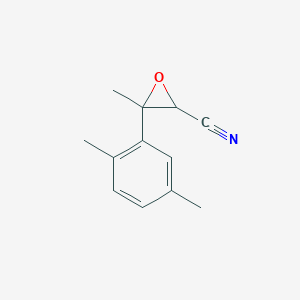
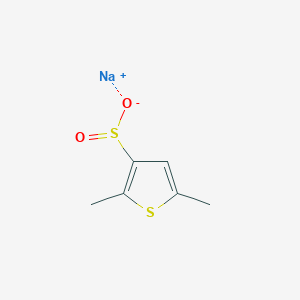
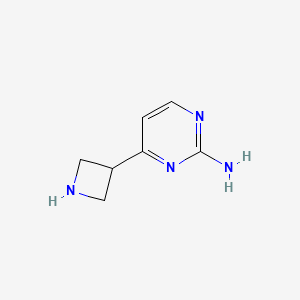
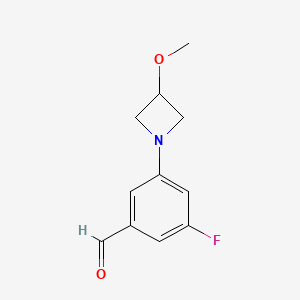
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13179194.png)
